
1,4,4a,9a-Tetrahydro-1,4-ethanoanthracene-9,10-dione
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Overview
Description
1,4,4a,9a-Tetrahydro-1,4-ethanoanthracene-9,10-dione is an organic compound with the molecular formula C16H14O2 It is a derivative of anthracene, characterized by the presence of a fused bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,4a,9a-Tetrahydro-1,4-ethanoanthracene-9,10-dione can be synthesized through a Diels-Alder reaction involving cyclopentadiene and 1,4-benzoquinone . The reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions: 1,4,4a,9a-Tetrahydro-1,4-ethanoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and organometallic compounds for nucleophilic substitution.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1,4,4a,9a-Tetrahydro-1,4-ethanoanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4,4a,9a-tetrahydro-1,4-ethanoanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. Its unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 1,4,4a,9a-Tetrahydro-1,4-methanoanthracene-9,10-dione
- 1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione
Comparison: 1,4,4a,9a-Tetrahydro-1,4-ethanoanthracene-9,10-dione is unique due to its specific fused bicyclic structure, which imparts distinct chemical properties compared to its analogs
Biological Activity
1,4,4a,9a-Tetrahydro-1,4-ethanoanthracene-9,10-dione (CAS No. 55431-77-1) is a polycyclic aromatic compound with significant potential in various biological applications. This compound features a unique fused bicyclic structure with two carbonyl groups at positions 9 and 10, contributing to its reactivity and biological properties. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C₁₆H₁₄O₂
- Molecular Weight : 238.28 g/mol
- Density : 1.247 g/cm³
- Boiling Point : 414.2 ºC
- Flash Point : 155 ºC
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The compound can act as an electron donor or acceptor in redox reactions, influencing various biochemical pathways.
Key Mechanisms:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains and fungi. It may disrupt microbial cell membranes or interfere with metabolic processes.
- Enzyme Modulation : The compound's structure allows it to modulate enzyme activities by binding to active sites or altering conformations.
Antimicrobial Properties
Several studies have demonstrated the antimicrobial activity of similar compounds. For instance:
- A study indicated that derivatives of anthraquinone exhibit significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .
Cytotoxicity and Anticancer Potential
Research has also explored the cytotoxic effects of this compound on cancer cell lines:
- In vitro studies showed that it can induce apoptosis in various cancer cell types through oxidative stress mechanisms and modulation of signaling pathways related to cell survival.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
1,4-Dihydroanthraquinone | Two carbonyl groups | Used in dye manufacturing |
Anthraquinone | Four fused rings | Known for its use in dyes |
9-Hydroxyanthracene | Hydroxyl group instead | Exhibits fluorescence |
1,4,4a,9a-Tetrahydro... | Fused bicyclic structure | Potential antimicrobial and anticancer activity |
The presence of carbonyl groups distinguishes 1,4,4a,9a-tetrahydro-1,4-ethanoanthracene from other compounds like anthraquinone and contributes to its unique reactivity profile.
Study on Antimicrobial Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of tetrahydro-anthracenes and tested their antimicrobial efficacy against a range of pathogens. The results indicated that specific modifications to the carbonyl groups significantly enhanced antimicrobial activity compared to parent compounds .
Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). The study revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity and suggested potential pathways for therapeutic development.
Properties
CAS No. |
55431-77-1 |
---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
tetracyclo[10.2.2.02,11.04,9]hexadeca-4,6,8,13-tetraene-3,10-dione |
InChI |
InChI=1S/C16H14O2/c17-15-11-3-1-2-4-12(11)16(18)14-10-7-5-9(6-8-10)13(14)15/h1-5,7,9-10,13-14H,6,8H2 |
InChI Key |
UUILUGXGLYHBPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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